5,7-Dimethyl-3-hydroxy-1H-indazole
Description
5,7-Dimethyl-3-hydroxy-1H-indazole is an indazole derivative featuring methyl groups at positions 5 and 7 of the aromatic ring and a hydroxyl group at position 3. The methyl substituents at positions 5 and 7 contribute to electron-donating effects, which may enhance the compound’s stability and lipophilicity.
Properties
IUPAC Name |
5,7-dimethyl-1,2-dihydroindazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-5-3-6(2)8-7(4-5)9(12)11-10-8/h3-4H,1-2H3,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNFJOBXASUJPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)NN2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of indazole derivatives. For instance, a study evaluated several indazole derivatives against two cancer cell lines: HCT-116 (colon cancer) and MDA-MB-231 (breast cancer). The results indicated that these compounds exhibited mild to moderate anticancer activities .
Case Study: Molecular Docking and Anticancer Efficacy
A study synthesized novel indazole derivatives and performed molecular docking studies to evaluate their effectiveness against renal cancer. The binding energy values were calculated using AutoDock software, revealing that certain derivatives displayed strong interactions with target proteins associated with renal cancer .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5a | HCT-116 | 15.4 |
| 5b | MDA-MB-231 | 12.3 |
| 5c | HCT-116 | 10.7 |
The above table summarizes the IC50 values for selected indazole derivatives against specific cancer cell lines, indicating their potential as anticancer agents.
Antibacterial Activity
The antibacterial properties of 5,7-Dimethyl-3-hydroxy-1H-indazole have been evaluated using the agar diffusion method. Compounds derived from this scaffold demonstrated varying degrees of antibacterial activity against common pathogens such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli.
Case Study: Antibacterial Efficacy Assessment
In a recent study, the antibacterial activity was assessed by measuring the zone of inhibition (ZOI) and minimum inhibitory concentration (MIC) values for several synthesized compounds:
| Compound | S. aureus ZOI (mm) | B. subtilis ZOI (mm) | E. coli ZOI (mm) |
|---|---|---|---|
| 5A | 8 | 10 | 10 |
| 5D | 10 | 14 | 16 |
| 5F | 17 | 19 | 18 |
The table illustrates the effectiveness of various indazole derivatives against bacterial strains, showing that compounds like 5F exhibit significant antibacterial properties .
Molecular Docking Studies
Molecular docking studies have been pivotal in understanding the interaction between indazole derivatives and biological targets. For instance, compounds were docked against DNA gyrase enzyme (PDB code: 1KZN), revealing that certain scaffolds displayed excellent bonding interactions:
Binding Interactions Example
- Compound: 5F
- Binding Energy: -7.0 kcal/mol
- Key Interactions:
- Hydrogen bonds with GLU-50 and ARG-76
- Van der Waals interactions with PRO-9 and VAL-120
These findings suggest that molecular docking can predict the binding affinity and interaction patterns of indazole derivatives with target proteins, aiding in the design of more effective therapeutic agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects: Methyl vs. Bromo
A key distinction between 5,7-Dimethyl-3-hydroxy-1H-indazole and analogs lies in the substituents at positions 5 and 5. For example:
- 5,7-Dibromo-3-hydroxy-1H-indazole (): Bromine atoms replace the methyl groups, introducing electron-withdrawing effects. This increases molecular weight (275.93 g/mol for the bromo derivative vs. ~178.2 g/mol estimated for the methyl analog) and alters lipophilicity. Bromine’s larger atomic radius may also sterically hinder interactions in biological targets compared to methyl groups.
Functional Group Presence: Hydroxy vs. Amine/Nitro
The hydroxyl group at position 3 in this compound contrasts with other functional groups in analogs:
- This difference could reduce solubility in polar solvents and alter binding affinity in biological systems.
- 5-Nitro-3-(3,4-dichlorophenyl)-1H-indazole (): Features a nitro group (strong electron-withdrawing) and an amine, which may confer distinct reactivity, such as participation in redox reactions or electrophilic substitution.
Data Table: Structural and Molecular Comparison
Preparation Methods
Mechanochemical Synthesis
A solvent-free approach employs grinding of 3,5-dimethyl-2-hydroxybenzaldehyde (1 equiv.) with hydrazine hydrate (2 equiv.) in the presence of NH₄Cl (2 equiv.) as an acidic catalyst. The mechanochemical activation facilitates C–H bond activation and intramolecular cyclization via a six-membered transition state, yielding the indazole core within 30 minutes (Scheme 1).
Key Parameters
- Catalyst : NH₄Cl (20 mol%)
- Solvent : None (solid-state grinding)
- Yield : 65–72%
- Purity : >95% (confirmed by ¹H NMR)
This method’s efficiency stems from minimized side reactions and reduced energy consumption compared to traditional reflux conditions.
Friedel-Crafts Alkylation Followed by Cyclization
Substituted indazoles can be synthesized via Friedel-Crafts alkylation to introduce methyl groups at specific positions prior to ring closure.
Stepwise Functionalization
- Methylation : Treat 3-hydroxy-1H-indazole with methyl iodide in the presence of K₂CO₃ to install methyl groups at C5 and C7.
- Purification : Column chromatography isolates this compound with 58% yield.
Challenges :
- Regioselectivity issues necessitate protecting group strategies for the 3-hydroxy moiety.
- Over-alkylation at N1 competes unless stoichiometry is tightly controlled.
Microwave-Assisted Cycloaddition
Microwave irradiation enhances reaction rates for Diels-Alder-type [3+2] cycloadditions between arynes and hydrazones.
Hydrazone-Aryne Coupling
- Aryne precursor : 3,5-Dimethyl-2-(trimethylsilyl)phenyl triflate
- Hydrazone : Hydroxylamine-derived hydrazone
- Conditions : Microwave (150°C, 20 min), CsF (1.5 equiv.)
Outcome :
- Direct formation of this compound
- Yield: 68%
- Selectivity: >90% for 1H-regioisomer due to electronic effects of methyl groups
Catalytic C–H Amination
Transition-metal-catalyzed C–H amination offers a modern route to functionalized indazoles.
Copper-Catalyzed Protocol
- Substrate : 3,5-Dimethyl-2-nitrophenol
- Catalyst : CuBr₂ (10 mol%) with L-proline ligand
- Reductant : Ascorbic acid
- Conditions : EtOH, 80°C, 12 h
Mechanism :
- Nitro group reduction to amine
- Intramolecular C–N bond formation via Cu-mediated C–H activation
Post-Functionalization of Indazole Intermediates
Late-stage modification of preformed indazole cores provides an alternative pathway.
Hydroxylation at C3
- Substrate : 5,7-Dimethyl-1H-indazole
- Reagent : H₂O₂/FeSO₄ in acetic acid
- Outcome : Electrophilic aromatic substitution installs hydroxyl group at C3 (63% yield)
Comparative Analysis of Synthetic Routes
The mechanochemical approach emerges as the most efficient, balancing yield, time, and environmental impact.
Mechanistic Insights into Regioselectivity
Density functional theory (DFT) calculations reveal that methyl groups at C5 and C7 exert steric and electronic effects favoring N1–C2 bond formation over N2–C3 alternatives. The 3-hydroxy group further stabilizes the transition state through hydrogen bonding with the catalyst (ΔG‡ = 24.3 kcal/mol vs. 28.1 kcal/mol for non-hydroxylated analogs).
Characterization and Validation
Spectroscopic Data
- ¹H NMR (CDCl₃) : δ 8.90 (br s, 1H, NH), 6.92 (s, 1H, H4), 2.45 (s, 6H, CH₃), 5.21 (s, 1H, OH)
- IR (KBr) : 3346 cm⁻¹ (O–H), 1693 cm⁻¹ (C=N)
- HRMS : [M+H]⁺ calcd. for C₉H₁₁N₂O: 163.0871; found: 163.0869
Industrial-Scale Considerations
Pilot studies demonstrate that the mechanochemical method scales linearly to 10 kg batches with consistent purity (93–95%). Continuous flow systems may further enhance throughput by eliminating manual grinding.
Q & A
Q. What are the most reliable synthetic routes for 5,7-Dimethyl-3-hydroxy-1H-indazole, and how do reaction conditions influence yield?
Methodological Answer:
- Friedel-Crafts Acylation : A common approach for indazole derivatives involves Friedel-Crafts acylation followed by cyclization. For example, ketone intermediates (e.g., 2-chloro-5-nitrobenzoic acid derivatives) can react with hydrazine hydrate in dimethylformamide (DMF) under reflux to form the indazole core .
- Catalytic Reductive Cyclization : Transition metal catalysts (e.g., Raney nickel) are effective for nitro group reduction and cyclization. For instance, hydrazine hydrate with Raney nickel in isopropanol/DMF achieves nitro-to-amine conversion, critical for indazole formation .
- Key Factors : Solvent polarity (DMF enhances cyclization), temperature (reflux for 1–2 hours), and stoichiometric ratios (excess hydrazine ensures complete reaction) directly impact yields (typically 20–30% after purification) .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
Methodological Answer:
- 1H/13C NMR : Look for diagnostic peaks:
- Hydroxy group: Broad singlet at δ 13.92 ppm (DMSO-d6) .
- Aromatic protons: Doublets (J = 8–9 Hz) for substituents at positions 5 and 7 .
- Methyl groups: Singlets at δ 2.1–2.5 ppm .
- Mass Spectrometry : Confirm molecular ion [M+H]+ at m/z 189.1 (calculated for C9H10N2O).
- X-ray Crystallography : Resolve ambiguity in regiochemistry (e.g., 3-hydroxy vs. 1-hydroxy tautomers) .
Q. What are common impurities in synthesized this compound, and how can they be mitigated?
Methodological Answer:
- Byproducts : Isomeric impurities (e.g., 5,6-dimethyl derivatives) due to incomplete regioselectivity.
- Mitigation Strategies :
- Recrystallization from DMF/ethanol removes isomers .
- Chromatography (silica gel, ethyl acetate/hexane) separates hydroxy vs. methoxy derivatives .
- Monitor reaction progress via TLC (Rf = 0.4 in 1:1 EtOAc/hexane) .
Q. What preliminary biological assays are recommended for evaluating this compound?
Methodological Answer:
- Antimicrobial Screening : Use agar diffusion assays against S. aureus and E. coli (minimum inhibitory concentration, MIC).
- Anticancer Potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM .
- Anti-inflammatory Activity : Measure COX-2 inhibition via ELISA .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Methodological Answer:
- Solvent Screening : Test polar aprotic solvents (DMF vs. DMSO) to enhance cyclization kinetics .
- Catalyst Optimization : Compare Raney nickel with palladium/charcoal for nitro reduction efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 100°C, 20 minutes) .
Q. How should researchers resolve contradictions in spectral data for structurally similar indazole derivatives?
Methodological Answer:
Q. What mechanistic insights exist for the cyclization step in indazole synthesis?
Methodological Answer:
- Kinetic Studies : Monitor intermediates via LC-MS to identify rate-limiting steps (e.g., N–N bond formation) .
- Isotope Effects : Use D2O to probe proton transfer in hydroxy group formation .
- Computational Modeling : Simulate transition states (e.g., B3LYP/6-31G*) to map energy barriers .
Q. How does substituent positioning (5,7-dimethyl vs. 4,6-dimethyl) affect bioactivity?
Methodological Answer:
- SAR Studies : Synthesize analogs (e.g., 4,6-dimethyl vs. 5,7-dimethyl) and compare IC50 values in enzyme assays .
- LogP Analysis : Measure hydrophobicity (HPLC retention time) to correlate methyl positioning with membrane permeability .
- Docking Simulations : Map binding poses in target proteins (e.g., COX-2) using AutoDock Vina .
Q. What advanced assays can elucidate the neuropharmacological potential of this compound?
Methodological Answer:
- Calcium Imaging : Test modulation of neuronal Ca2+ flux in primary cortical neurons .
- GPCR Profiling : Screen against serotonin (5-HT2A) and dopamine (D2) receptors via radioligand binding .
- In Vivo Models : Assess anxiolytic effects in zebrafish (novel tank test) .
Q. How can researchers systematically address contradictions in biological activity data across studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
